4-isothiocyanato-1,5-dimethyl-1H-pyrazole 4-isothiocyanato-1,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1001500-56-6
VCID: VC7179636
InChI: InChI=1S/C6H7N3S/c1-5-6(7-4-10)3-8-9(5)2/h3H,1-2H3
SMILES: CC1=C(C=NN1C)N=C=S
Molecular Formula: C6H7N3S
Molecular Weight: 153.2

4-isothiocyanato-1,5-dimethyl-1H-pyrazole

CAS No.: 1001500-56-6

Cat. No.: VC7179636

Molecular Formula: C6H7N3S

Molecular Weight: 153.2

* For research use only. Not for human or veterinary use.

4-isothiocyanato-1,5-dimethyl-1H-pyrazole - 1001500-56-6

Specification

CAS No. 1001500-56-6
Molecular Formula C6H7N3S
Molecular Weight 153.2
IUPAC Name 4-isothiocyanato-1,5-dimethylpyrazole
Standard InChI InChI=1S/C6H7N3S/c1-5-6(7-4-10)3-8-9(5)2/h3H,1-2H3
Standard InChI Key HZQTZVZRYBOOJW-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C)N=C=S

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole core (C3H3N2\text{C}_3\text{H}_3\text{N}_2) substituted with methyl groups at positions 1 and 5 and an isothiocyanate group (-N=C=S) at position 4. The isothiocyanate moiety introduces electrophilic reactivity, enabling participation in nucleophilic addition and cycloaddition reactions .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight153.2 g/mol
Boiling Point276.5 ± 28.0 °C (Predicted)
Density1.20 ± 0.1 g/cm³ (Predicted)
SolubilityNot experimentally determined

The predicted boiling point and density align with trends observed in small heterocyclic compounds, where methyl substituents enhance volatility compared to bulkier analogs . The absence of experimental solubility data underscores the need for further characterization.

Synthetic Methodologies

General Pyrazole Synthesis

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . For 4-isothiocyanato-1,5-dimethyl-1H-pyrazole, a plausible route involves:

  • Core Formation: Condensation of 1,5-dimethylhydrazine with a diketone precursor to yield 1,5-dimethylpyrazole.

  • Functionalization: Introduction of the isothiocyanate group via reaction with thiophosgene or thiocyanate salts under controlled conditions.

Challenges and Optimization

The steric hindrance posed by methyl groups at positions 1 and 5 may necessitate elevated temperatures or catalytic agents to achieve efficient isothiocyanate substitution. Analogous syntheses of related compounds, such as 1-(4-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole, employ stepwise alkylation and thiocyanation.

Industrial and Research Applications

Chemical Intermediates

The compound serves as a precursor in synthesizing fused heterocycles. For instance, reactions with ureas or active methylene compounds yield imidazolidinediones or pyrrolo[3,2-c]pyrazoles, respectively . Such derivatives are valuable in materials science and drug discovery.

Agrochemical Development

Pyrazole-based thiocyanates are explored as pesticides and herbicides due to their neurotoxic effects on invertebrates. Structural analogs inhibit acetylcholinesterase in insects, suggesting potential agrochemical applications .

SupplierPurityPackaging
Fluorochem Ltd.>95%1–5 g
ParchemTechnical10–100 mg

Pricing varies by quantity, with research-grade quantities (1 g) averaging $200–$300 .

Future Research Directions

Pharmacokinetic Studies

In vivo studies are needed to assess bioavailability and metabolic pathways. Computational modeling could predict interactions with cytochrome P450 enzymes or drug transporters.

Material Science Innovations

The compound’s rigidity and electronic properties make it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Functionalization via Suzuki-Miyaura coupling could tune these properties.

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